![molecular formula C23H22N2O3 B2729107 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL CAS No. 1604831-34-6](/img/structure/B2729107.png)

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

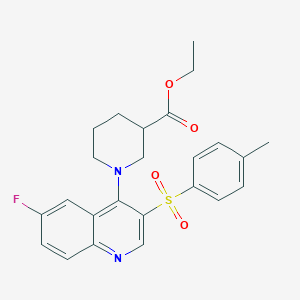

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL, commonly known as EDQ or EMDQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. EDQ has been extensively studied for its potential applications in cancer research, neurobiology, and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

Reactivity and Coordination Chemistry

The study by J. Son, Michael A. Pudenz, and J. Hoefelmeyer (2010) explores the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, highlighting its rapid hydrolysis compared to bulky triorganoboranes and its ability to form coordination complexes with Cu(I), Ag(I), and Pd(II). This research demonstrates the molecule's potential in creating novel coordination compounds with significant implications for material science and catalysis (Son et al., 2010).

Synthesis and Catalysis

Satyendra Kumar et al. (2017) synthesized unsymmetrical pincer ligands with an 8-hydroxyquinoline (oxine) core, demonstrating their applications as catalysts in amine and copper-free Sonogashira coupling. This work not only contributes to the development of new catalytic systems but also enhances the understanding of ligand design for improved catalytic efficiency (Kumar et al., 2017).

Antibacterial and Antimicrobial Activity

The synthesis and evaluation of substituted 2-phenylquinolin-4-amines for their antibacterial properties were investigated by L. Strekowski et al. (2003). Their findings contribute to the field of medicinal chemistry, offering insights into the development of new therapeutic agents against bacterial infections (Strekowski et al., 2003).

Anti-Corrosion Applications

Research conducted by Dhaybia Douche et al. (2020) on the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in an acidic medium provides valuable information for the field of materials protection. Their work, which includes gravimetric, electrochemical, and computational studies, highlights the potential of these compounds in preventing corrosion, a crucial aspect in extending the lifespan of metal-based structures (Douche et al., 2020).

Wirkmechanismus

Quinolones

Quinolones and their derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Eigenschaften

IUPAC Name |

2-[(1-ethyl-6,7-dimethoxyisoquinolin-4-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-4-19-18-12-22(28-3)21(27-2)11-17(18)15(13-24-19)10-16-9-8-14-6-5-7-20(26)23(14)25-16/h5-9,11-13,26H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJAKXOIBNITGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=CC(=C(C=C21)OC)OC)CC3=NC4=C(C=CC=C4O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)

![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)